Product packaging for 4-[2-(4-Iodophenoxy)ethyl]morpholine(Cat. No.:CAS No. 103808-71-5)

4-[2-(4-Iodophenoxy)ethyl]morpholine

Cat. No.: B3075981
CAS No.: 103808-71-5
M. Wt: 333.16 g/mol
InChI Key: NWQWGUPBCBPXGX-UHFFFAOYSA-N
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Description

4-[2-(4-Iodophenoxy)ethyl]morpholine (: 103808-71-5) is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . It belongs to a class of halogenated phenoxyethyl amine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery . The structure incorporates a morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine, which is a privileged pharmacophore found in numerous bioactive molecules . The presence of the morpholine ring can enhance a compound's aqueous solubility and allow for specific interactions with biological targets . The iodine atom on the phenoxy ring is a key functional handle; halogens like iodine are often introduced in lead compounds to modulate lipophilicity, influence metabolic stability, and participate in halogen bonding to potentially increase binding affinity and selectivity for target proteins . This specific molecular architecture makes this compound a valuable building block for the synthesis of more complex molecules. While direct studies on this compound are limited, research on close structural analogues reveals a promising research landscape . For instance, compounds featuring an iodophenoxy-morpholine core have been investigated as high-affinity ligands for neurological targets, such as the norepinephrine transporter (NET), suggesting potential applications in the development of radiopharmaceuticals for molecular imaging . Furthermore, morpholine-clubbed heterocycles are extensively studied as key components in molecules with potent anti-inflammatory activity, often functioning through the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . As such, this compound serves as a versatile intermediate for researchers working in various fields, including neuroscience, inflammation, and oncology. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16INO2 B3075981 4-[2-(4-Iodophenoxy)ethyl]morpholine CAS No. 103808-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-iodophenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQWGUPBCBPXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Target Identification and Ligand Receptor/enzyme Interactions

Investigation of G-Protein Coupled Receptors (GPCRs) as Primary Molecular Targets

GPCRs represent a large family of transmembrane receptors that are crucial in cellular signaling and are common targets for pharmaceuticals. The potential for 4-[2-(4-Iodophenoxy)ethyl]morpholine to interact with specific GPCRs, including dopamine (B1211576), sigma, and cannabinoid receptors, is a key area of investigation.

Dopamine Receptor Subtype Ligand-Binding Profiles: Focus on D4 Receptor Interactions

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a significant target in the research of neuropsychiatric disorders. nih.gov Its unique expression pattern in the prefrontal cortex and hippocampus distinguishes it from other D2-like receptors. elifesciences.org Ligands with high affinity and selectivity for the D4 receptor are valuable tools for research and potential therapeutics.

While the morpholine (B109124) moiety is present in various compounds tested for dopamine receptor affinity, specific binding data for this compound at the human D4 receptor is not extensively detailed in publicly available literature. However, studies on related structures, such as series of 2,4-disubstituted morpholines, have demonstrated that this chemical scaffold can achieve nanomolar affinity at the hD4 receptor with significant selectivity over the hD2 receptor. nih.gov For context, the binding affinities of representative selective D4 antagonists are presented below.

Table 1: Binding Affinities of Representative Dopamine D4 Receptor Ligands

Compound Receptor Subtype Ki (nM)
L745870 hD4 ~0.43
Dopamine D4 receptor antagonist-1 hD4.2 9.0
Compound 14a (a 4,4-difluoropiperidine (B1302736) ether) hD4 0.3

Data sourced from representative studies for illustrative purposes. elifesciences.orgchemrxiv.orgmedchemexpress.com Data for this compound is not available.

Sigma Receptor Affinity and Selectivity Profiling: Implications for Sigma-1 and Sigma-2 Subtypes

Sigma receptors, classified as sigma-1 (σ₁) and sigma-2 (σ₂), are intracellular chaperone proteins found in the endoplasmic reticulum. acs.orgnih.gov They are implicated in a wide range of cellular functions and are considered therapeutic targets for cancer and neurological disorders. acs.org High-affinity ligands are crucial for probing the distinct functions of these receptor subtypes. The σ₁ receptor has been cloned and extensively studied, while the σ₂ receptor was more recently identified as TMEM97 (Transmembrane Protein 97).

Table 2: Binding Affinities of Representative Sigma Receptor Ligands

Ligand Receptor Subtype Ki (nM) Selectivity
(+)-Pentazocine σ₁ High Affinity Selective for σ₁
Haloperidol σ₁ / σ₂ 2-4 Non-selective
IPAG σ₁ High Affinity S1R Antagonist
DTG σ₁ / σ₂ Non-selective Binds both subtypes

This table presents data for well-characterized sigma receptor ligands for comparative purposes. nih.govnih.govresearchgate.net Specific data for this compound is not available.

Cannabinoid Receptor Ligand Interactions: Emphasizing CB1 Receptor Antagonism

The cannabinoid receptor 1 (CB1), a GPCR primarily expressed in the central nervous system, is a key component of the endocannabinoid system. wikipedia.org Antagonists of the CB1 receptor have been investigated for various therapeutic applications. These agents bind to the receptor and prevent its activation by endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol. mdpi.com The first selective CB1 receptor inverse agonist described was Rimonabant, which demonstrated the therapeutic potential and challenges of targeting this receptor. wikipedia.orgjbclinpharm.org

There is no direct evidence in the available scientific literature to suggest that this compound acts as a CB1 receptor antagonist. The pharmacophore for typical CB1 antagonists, often diarylpyrazoles, is structurally distinct from this compound. jbclinpharm.org Research into CB1 antagonists continues with a focus on developing compounds with improved properties, including neutral antagonists that may offer a better safety profile than inverse agonists. mdpi.comnih.gov

Enzyme Modulation and Inhibitory Mechanism Elucidation

Beyond GPCRs, the interaction of small molecules with intracellular enzymes is a fundamental aspect of pharmacology. This section explores the potential of this compound to modulate key enzymes in signaling pathways crucial for cell growth and proliferation.

Differential Phosphoinositide 3-Kinase (PI3K) Isoform Inhibition

The phosphoinositide 3-kinase (PI3K) family of enzymes is central to the PI3K/AKT/mTOR signaling pathway, which regulates critical cellular processes like growth, survival, and proliferation. researchgate.net Class I PI3Ks, comprising isoforms α, β, γ, and δ, are particularly important targets in cancer research. mdpi.com The morpholine chemical group is a key structural feature in several PI3K inhibitors. For instance, LY294002 is a well-known pan-PI3K inhibitor containing a morpholine ring. oup.comucsf.edu Another prominent example is ZSTK474, a potent pan-Class I PI3K inhibitor that features two morpholine moieties in its structure. mdpi.comnih.govnih.gov

While the arylmorpholine scaffold has been explored for developing isoform-specific PI3K inhibitors, specific data on the inhibitory activity of this compound against PI3K isoforms is not documented in the available literature. ucsf.eduotavachemicals.com The inhibitory profiles of ZSTK474 and other representative inhibitors are provided for context.

Table 3: Inhibitory Activity of Representative PI3K Inhibitors

Inhibitor PI3Kα (IC50 nM) PI3Kβ (IC50 nM) PI3Kδ (IC50 nM) PI3Kγ (IC50 nM)
ZSTK474 16 44 4.6 49
Alpelisib (BYL719) 5 - - -
TGX-221 - 5 - -
PI-103 2 3 3 15

This table shows IC50 values for well-characterized PI3K inhibitors against Class I isoforms. nih.govselleckchem.com Data for this compound is not available.

Allosteric and Orthosteric Modulation of Mitogen-Activated Protein Kinase 1 (MEK1)

Mitogen-activated protein kinase kinase 1 (MEK1), along with MEK2, is a central kinase in the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in cancer. mdpi.comnih.gov Inhibition of MEK1 can be achieved through two primary mechanisms: orthosteric inhibition (ATP-competitive) and allosteric inhibition. Allosteric inhibitors bind to a unique pocket adjacent to the ATP-binding site, preventing the kinase from adopting its active conformation. tandfonline.comtandfonline.com This mechanism can offer high selectivity. tandfonline.com Several clinically approved MEK inhibitors, such as trametinib (B1684009) and cobimetinib, are allosteric modulators. mdpi.comnih.gov

There is currently no published research indicating that this compound functions as either an allosteric or orthosteric modulator of MEK1. The development of dual PI3K/MEK inhibitors has been a recent area of research, with some complex molecules showing activity at both targets, but these are structurally unrelated to the compound of interest. nih.gov The allosteric mechanism involves the inhibitor stabilizing an inactive conformation of MEK, thereby preventing its activation by upstream RAF kinases. nih.govnih.gov

Leukotriene A4 (LTA4) Hydrolase Inhibition Profiles

No data is available in the scientific literature regarding the inhibitory activity of this compound on Leukotriene A4 (LTA4) hydrolase.

Neurotransmitter Transporter Binding and Functional Assay Analyses: Norepinephrine (B1679862) Transporter

There are no research findings available that describe the binding affinity or functional effects of this compound on the Norepinephrine Transporter (NET).

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Structural Elucidation of Activity Modulators

The iodine atom at the para-position of the phenoxy ring is a critical determinant of the molecule's activity. Halogen substituents, particularly on aromatic rings, are known to increase the inhibitory activity of compounds. e3s-conferences.org The iodine atom exerts a significant influence through both steric and electronic effects. nih.gov

Electronic Properties : Iodine is an electron-withdrawing group, which can alter the electron density of the phenyl ring. This modification can influence key molecular interactions, such as π-π stacking with aromatic residues in a target protein's binding site. pressbooks.pub Furthermore, the electronic properties of iodine can enhance hormone-protein binding, a principle that can be extrapolated to drug-receptor interactions. nih.gov

Conformational Impact : The size of the iodine atom can dictate the preferred orientation (conformation) of the phenyl ring within a binding pocket, promoting a tighter and more favorable interaction. nih.gov Previous studies on iodinated quinazolinones have shown that the presence of iodine at certain positions increases lipophilicity, which can enhance molecular absorption and contribute to cytotoxic activity. nih.gov The introduction of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring has been correlated with increased biological activity. nih.gov

The two-carbon ethyl linker connecting the phenoxy and morpholine (B109124) moieties provides crucial conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target. The length of this linker is a key factor in determining biological activity.

Research on related morpholine-bearing quinoline (B57606) derivatives has demonstrated that the length of the linker chain significantly impacts inhibitory potency. nih.gov Specifically, derivatives with a two-methylene (ethyl) linker exhibited superior inhibition of acetylcholinesterase (AChE) compared to those with longer three- or four-methylene linkers. nih.gov This suggests that the spacing provided by the ethyl group is optimal for positioning the terminal morpholine ring to interact effectively with the target enzyme or receptor. nih.gov This flexibility allows the molecule to avoid unfavorable steric clashes and to place the key binding groups (the iodophenyl and morpholine rings) in the appropriate positions for high-affinity recognition.

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to improve their pharmacological profiles. nih.govnih.gove3s-conferences.org Its contributions are multifaceted, stemming from its specific stereochemical and conformational properties. acs.orgijpsjournal.com

Conformation : The morpholine ring typically adopts a flexible chair-like conformation. acs.orgresearchgate.net This flexibility allows it to participate in various lipophilic and hydrophilic interactions. acs.org The synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms is often the preferred conformation in solution. acs.org

Stereochemistry and Binding : The presence of the oxygen atom opposite the basic nitrogen atom gives the ring a unique pKa value and the ability to act as a hydrogen bond acceptor. acs.orgresearchgate.net The nitrogen atom can also engage in polar interactions. acs.org This dual-functionality enables the morpholine moiety to anchor the molecule within a binding site through specific interactions with polar residues. nih.gov Docking studies of various morpholine-containing compounds have consistently highlighted the importance of this ring in interacting with both polar and nonpolar residues of target proteins. nih.gov Its ability to improve properties like solubility and brain permeability further underscores its value as a pharmacophore. acs.orgmdpi.com

Comparative SAR with Related Morpholine Derivatives

To fully understand the structural requirements for activity, it is essential to compare 4-[2-(4-Iodophenoxy)ethyl]morpholine with related analogs. This involves systematically altering the iodophenyl and morpholine moieties to probe their roles in molecular recognition.

The nature and position of substituents on the phenyl ring can dramatically alter a compound's activity. In related heterocyclic compounds, a clear SAR has been established.

For instance, in studies of quinazoline (B50416) derivatives, the para-substitution of the phenyl ring with various electron-withdrawing groups (EWGs) like -Cl, -Br, and -F resulted in higher inhibitory activity compared to electron-donating groups (EDGs) like -CH3 and -OCH3. mdpi.com Similarly, 3D-QSAR analysis of other anticancer quinazolinones indicated that electron-withdrawing and lipophilic groups at the para-position of the phenyl ring were beneficial for activity. nih.gov This suggests that for this compound, replacing iodine with other halogens or EWGs at the para-position could maintain or even enhance activity, whereas introducing EDGs would likely be detrimental.

Substituent at Para-PositionGeneral Effect on ActivityRationale
-I (Iodine)ActiveGood balance of lipophilicity and electron-withdrawing character. nih.gov
-Cl, -Br, -F (Other Halogens)Generally ActiveElectron-withdrawing nature enhances binding interactions. mdpi.com
-NO2, -CF3 (Strong EWGs)Potentially ActiveStrong electron-withdrawing properties can increase potency. nih.govmdpi.com
-CH3, -OCH3 (EDGs)Generally Less ActiveElectron-donating nature may be unfavorable for target binding. mdpi.com

Bioisosteric replacement of the morpholine ring is a common strategy in drug design to fine-tune physicochemical and pharmacokinetic properties while retaining biological activity. enamine.net Several heterocyclic systems can be considered as potential bioisosteres for morpholine. pressbooks.pubcambridgemedchemconsulting.com

Piperidine (B6355638) and Piperazine (B1678402) : Replacing the morpholine oxygen with a carbon (piperidine) or a nitrogen (piperazine) can significantly alter polarity, pKa, and metabolic stability. cambridgemedchemconsulting.com While piperidine is less polar, piperazine offers an additional site for substitution, potentially exploring new binding interactions. cambridgemedchemconsulting.com

Thiomorpholine (B91149) : Substituting the oxygen with sulfur to give thiomorpholine can modify the ring's conformation and hydrogen bonding capacity.

Spirocyclic Systems and Bridged Analogs : More rigid structures like azaspiro[3.3]heptane or bridged morpholines can lower lipophilicity and lock the conformation into a more active, pre-organized state for binding, which can be beneficial for CNS-active candidates. nih.govcambridgemedchemconsulting.com

Structural Truncations : In some cases, simpler acyclic amines might replace the morpholine ring, although this often comes at the cost of reduced potency and selectivity due to increased conformational freedom.

Bioisosteric ReplacementKey Property ChangesPotential Impact on Activity
PiperidineIncreases lipophilicity, removes H-bond acceptor oxygen. cambridgemedchemconsulting.comMay decrease potency if H-bond is critical; alters solubility.
PiperazineIntroduces a second basic nitrogen, alters pKa. cambridgemedchemconsulting.comAllows for additional substitution to probe binding pocket.
ThiomorpholineAlters ring geometry and H-bonding capacity. nih.govMay enhance or decrease binding depending on target requirements.
Bridged MorpholineReduces lipophilicity, increases conformational rigidity. nih.govCan increase selectivity and improve CNS penetration. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. Instead, it relies on the information derived from a set of known active molecules to develop a model that predicts the activity of new compounds.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a molecule like 4-[2-(4-Iodophenoxy)ethyl]morpholine, a pharmacophore hypothesis can be developed by analyzing its structure and comparing it to other known active compounds that may target the same biological receptor.

The key pharmacophoric features of this compound would likely include:

A Hydrogen Bond Acceptor: The oxygen atom within the morpholine (B109124) ring and the ether oxygen are potential hydrogen bond acceptors.

A Positively Ionizable/Basic Feature: The nitrogen atom in the morpholine ring is basic and can be protonated at physiological pH, allowing for ionic interactions.

An Aromatic Ring Feature: The iodophenyl group provides a hydrophobic and aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions.

A Halogen Bond Donor: The iodine atom on the phenyl ring can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized in drug design.

The development process involves generating multiple conformations of the molecule and identifying the spatial arrangement of these features. This model is then validated using a set of known active and inactive molecules to assess its ability to discriminate between them. The morpholine moiety itself is considered a "privileged structure" in medicinal chemistry, as it is a component of numerous bioactive compounds and can be a key part of the pharmacophore for various targets.

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeStructural OriginPotential Interaction
Hydrogen Bond Acceptor (HBA)Morpholine Oxygen, Ether OxygenInteraction with H-bond donor residues (e.g., Ser, Thr, Tyr) in a receptor
Positively Ionizable (PI)Morpholine NitrogenIonic interaction with acidic residues (e.g., Asp, Glu)
Aromatic Ring (AR)Iodophenyl Ringπ-π stacking with aromatic residues (e.g., Phe, Tyr, Trp), hydrophobic interactions
Halogen Bond Donor (HBD)Iodine AtomInteraction with Lewis basic sites (e.g., backbone carbonyls, Ser/Thr hydroxyls)

Ligand similarity analysis involves comparing the structural and physicochemical properties of this compound to databases of known drugs or bioactive compounds to predict its potential biological targets.

Scaffold hopping is a computational strategy used to discover novel molecular scaffolds that are structurally different from an existing lead compound but retain similar biological activity by preserving the key pharmacophoric features. The morpholine ring in this compound is a versatile and common scaffold in medicinal chemistry. Scaffold hopping approaches could be used to replace the morpholine, phenoxy, or even the entire core structure while maintaining the crucial 3D arrangement of the pharmacophoric points. For instance, the morpholine ring could be replaced with other heterocyclic systems like piperidine (B6355638) or piperazine (B1678402) to explore new chemical space and potentially improve properties like selectivity or metabolic stability.

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of a biological target (e.g., an enzyme or receptor) is known, structure-based drug design can be employed to design and optimize ligands that bind to it with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations would be performed to place the molecule into the binding site of a specific protein target. The simulation would score different binding poses based on factors like intermolecular forces, providing insights into the binding affinity and interaction patterns.

Key interactions that would be assessed include:

Hydrogen Bonding: The morpholine and ether oxygens acting as hydrogen bond acceptors.

Ionic/Salt Bridge Interactions: The protonated morpholine nitrogen interacting with negatively charged amino acid residues.

Hydrophobic Interactions: The ethyl linker and the phenyl ring fitting into hydrophobic pockets of the binding site.

Halogen Bonding: The iodine atom forming a directional halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) in the protein, which can significantly contribute to binding affinity.

The results of docking studies on similar iodinated or morpholine-containing compounds against various targets like kinases or receptors often highlight the importance of these specific interactions for potent biological activity.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

Interaction TypeLigand MoietyPotential Interacting ResidueEstimated Contribution
Hydrogen BondMorpholine OxygenLYS 122 (backbone NH)Favorable
Ionic InteractionMorpholine Nitrogen (protonated)ASP 234 (side chain COO-)Strong, Favorable
Halogen BondIodineGLU 170 (backbone C=O)Favorable, Directional
HydrophobicPhenyl RingLEU 221, VAL 128Favorable

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, allowing for the analysis of the stability of the binding pose, conformational changes in both the ligand and the protein, and the role of surrounding water molecules.

For the this compound-protein complex, an MD simulation could:

Assess the stability of the key interactions identified in docking (e.g., hydrogen and halogen bonds) over nanoseconds or microseconds.

Reveal conformational rearrangements of the ligand within the binding pocket.

Identify stable water molecules that may mediate interactions between the ligand and the protein.

Provide a more accurate estimation of the binding free energy.

Studies on other morpholine-containing ligands have used MD simulations to confirm the stability of protein-ligand interactions and validate docking results.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to compute the electronic properties of a molecule from first principles. These calculations provide a detailed understanding of the electron distribution and reactivity of this compound.

Key properties that can be calculated include:

Molecular Electrostatic Potential (MEP) Map: This map visualizes the electrostatic potential on the electron density surface of the molecule. It helps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, negative potential would be expected around the oxygen atoms, while a region of positive potential (a "sigma-hole") would be present on the iodine atom, indicating its potential for halogen bonding.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 3: Predicted Quantum Chemical Properties for this compound (Illustrative Values)

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVRelates to ionization potential and electron-donating ability
LUMO Energy-0.8 eVRelates to electron affinity and electron-accepting ability
HOMO-LUMO Gap5.4 eVIndicator of chemical stability and reactivity
Dipole Moment2.5 DMeasures overall polarity of the molecule
Max Electrostatic Potential (on Iodine σ-hole)+25 kcal/molStrength of the halogen bond donor site
Min Electrostatic Potential (on Morpholine O)-40 kcal/molStrength of the hydrogen bond acceptor site

These computational predictions are invaluable for understanding the intrinsic properties of this compound, which in turn informs the design of experiments and the interpretation of biological activity data.

Translational Applications in Chemical Biology and Molecular Probe Development

Radioligand Development for Positron Emission Tomography (PET) Neuroimaging Research

The quest for effective diagnostics and a deeper understanding of neurological and psychiatric disorders has propelled the development of novel radioligands for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that utilizes positron-emitting radionuclides to visualize and quantify physiological processes in vivo. The design of PET radioligands often involves the incorporation of a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into a molecule with high affinity and selectivity for a specific biological target, such as a receptor or transporter in the brain. nih.gov

The structure of 4-[2-(4-Iodophenoxy)ethyl]morpholine makes it an ideal precursor for the synthesis of PET radioligands. The presence of the iodine atom on the phenyl ring offers a strategic site for radioisotope incorporation through well-established radiohalogenation reactions. Specifically, the iodine can be replaced with a positron-emitting iodine isotope, such as Iodine-124 (¹²⁴I), or the entire iodophenyl group can be substituted with a group amenable to radiolabeling with more commonly used PET isotopes like ¹¹C or ¹⁸F. nih.gov

A notable example of a structurally related compound developed for neuroimaging is (S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine, a derivative of reboxetine, which has been evaluated for imaging the norepinephrine (B1679862) transporter (NET) with Single Photon Emission Computed Tomography (SPECT). nih.gov This highlights the utility of the iodophenoxy-morpholine scaffold in targeting central nervous system proteins. For PET applications, the precursor this compound could be modified to incorporate a leaving group, such as a nitro or trimethylstannyl group, in place of the iodine, facilitating nucleophilic substitution with [¹⁸F]fluoride. radiologykey.com

The morpholine (B109124) moiety itself is a common feature in many centrally acting drugs and is known to often confer favorable pharmacokinetic properties, including improved metabolic stability and blood-brain barrier permeability. acs.orgnih.gov The combination of these features in derivatives of this compound could lead to the development of novel PET tracers for a variety of neurochemical targets, including but not limited to:

Neurotransmitter Transporters: Targeting transporters for dopamine (B1211576), serotonin (B10506), and norepinephrine is crucial for studying conditions like Parkinson's disease, depression, and ADHD.

Receptors: Probing G-protein coupled receptors (GPCRs) and ligand-gated ion channels can provide insights into a wide range of neurological and psychiatric disorders.

Enzymes: Visualizing the activity of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase can aid in the diagnosis and treatment monitoring of various diseases.

The development of such PET radioligands from this compound would involve a multi-step process, including the synthesis of appropriate precursors, optimization of radiolabeling conditions, and thorough preclinical evaluation of the resulting radiotracers in terms of their affinity, selectivity, and in vivo imaging characteristics.

Precursor StrategyRadioisotopeTarget ClassPotential Application in Neuroimaging
Stannylated derivative¹⁸FNeurotransmitter TransportersImaging dopamine or serotonin transporters
Nitro precursor¹⁸FGPCRsVisualizing receptor density in psychiatric disorders
Direct radioiodination¹²⁴IEnzymesQuantifying enzyme activity in neurodegenerative diseases

Pharmacological Tool Compound Applications in Mechanistic Biological Pathway Elucidation

Pharmacological tool compounds are indispensable for dissecting the intricate signaling networks that govern cellular function. nih.govmdpi.com These small molecules are designed to interact with specific biological targets, thereby enabling researchers to probe their roles in various physiological and pathological processes. The structural framework of this compound provides a versatile starting point for the generation of such tool compounds.

By systematically modifying the core structure, libraries of derivatives can be synthesized and screened for activity against a wide array of biological targets. The morpholine ring, a privileged scaffold in medicinal chemistry, can be retained to ensure favorable physicochemical properties, while modifications to the iodophenoxy group and the introduction of additional functional groups can be used to tune the affinity and selectivity for specific proteins. nih.govresearchgate.net

Derivatives of this compound could be developed as:

Selective Agonists and Antagonists: By fine-tuning the structure, compounds can be designed to either activate or inhibit the function of a specific receptor or enzyme, allowing for the elucidation of its downstream signaling pathways.

Allosteric Modulators: These compounds bind to a site on a protein distinct from the primary (orthosteric) binding site, offering a more nuanced way to modulate protein function.

Inhibitors of Protein-Protein Interactions (PPIs): The disruption of specific PPIs with small molecules is a powerful strategy for understanding their biological significance.

The development of pharmacological tools from this scaffold would involve iterative cycles of chemical synthesis, biological screening, and structure-activity relationship (SAR) studies. The data from these studies would guide the optimization of lead compounds to achieve the desired potency, selectivity, and cellular activity.

Tool Compound TypePotential TargetApplication in Pathway Elucidation
Selective AntagonistKinaseInvestigating the role of a specific kinase in a cancer signaling pathway
Allosteric ModulatorGPCRStudying the regulation of receptor signaling and desensitization
PPI InhibitorTranscription Factor ComplexElucidating the role of a specific protein interaction in gene expression

Strategic Design of Bifunctional Chemical Probes and Conjugates

Bifunctional chemical probes are innovative tools that consist of two distinct functional moieties connected by a chemical linker. dundee.ac.uk These probes are designed to simultaneously interact with two different biological targets or to bring a payload to a specific cellular location. The structure of this compound is well-suited for the strategic design of such probes.

The iodophenyl group can serve as a reactive handle for the attachment of various functionalities through cross-coupling reactions. Alternatively, the morpholine nitrogen can be functionalized. This allows for the modular assembly of bifunctional molecules where one part of the molecule is derived from the this compound scaffold and is designed to bind to a protein of interest, while the other part carries a reporter group, a reactive group for covalent labeling, or another small molecule binder.

Examples of bifunctional probes that could be developed from this scaffold include:

Photoaffinity Probes: By incorporating a photo-reactive group, such as a benzophenone, these probes can be used to covalently label interacting proteins upon UV irradiation, enabling the identification of direct binding partners. nih.gov

Affinity-Based Probes: Attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, allows for the detection, isolation, and visualization of the target protein.

Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The this compound core could be developed into a ligand for a protein of interest and then linked to a known E3 ligase binder.

The design and synthesis of these bifunctional probes require careful consideration of the linker length and composition, as these factors can significantly impact the probe's efficacy. The modular nature of the synthesis, starting from the this compound scaffold, would facilitate the rapid generation and optimization of these sophisticated chemical biology tools.

Bifunctional Probe TypeFunctional MoietiesApplication in Chemical Biology
Photoaffinity ProbeTarget-binding moiety + BenzophenoneCovalent labeling and identification of target proteins
Affinity-Based ProbeTarget-binding moiety + Biotin/FluorophoreTarget protein isolation, visualization, and pull-down assays
PROTACTarget-binding moiety + E3 Ligase binderTargeted protein degradation to study protein function

Q & A

Q. What are the optimal synthetic routes for 4-[2-(4-Iodophenoxy)ethyl]morpholine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Reacting morpholine derivatives with 4-iodophenoxyethyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) to form the ethyl linkage .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization.
    Optimization Tips :
  • Monitor reaction progress using TLC or HPLC to adjust reaction time and temperature.
  • Vary solvents (e.g., DMF vs. THF) to improve yield. For similar morpholine derivatives, yields range from 60–85% depending on steric and electronic effects .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • <sup>1</sup>H NMR :
    • Morpholine ring protons: δ 2.4–3.8 ppm (multiplet, 8H).
    • Ethyl linker: δ 3.5–4.0 ppm (triplet, -OCH₂CH₂N-).
    • Aromatic protons: δ 6.8–7.4 ppm (doublets for para-substituted iodophenyl group) .
  • IR : Stretching vibrations for C-O (1250 cm⁻¹), C-N (1120 cm⁻¹), and C-I (610 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₅INO₂ (exact mass: ~348 g/mol), with fragmentation patterns showing loss of iodine or morpholine ring .

Q. What are the key physicochemical properties (solubility, stability) of this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and poorly soluble in water.
  • Stability :
    • Degrades under strong acidic/basic conditions due to hydrolysis of the ether or morpholine ring.
    • Store in inert atmospheres (N₂/Ar) at –20°C to prevent iodine dissociation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of this compound?

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For morpholine derivatives, electron-rich regions are often near the oxygen and nitrogen atoms .
    • Simulate iodine’s heavy atom effect on electronic transitions (UV-Vis spectra).
  • Molecular Docking :
    • Screen against targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) using AutoDock Vina. The iodine atom may enhance binding via halogen bonding .

Q. What strategies resolve contradictions in reported biological activity data for morpholine derivatives?

  • Case Study : Discrepancies in IC₅₀ values for similar compounds may arise from:
    • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines.
    • Purity : Impurities >5% can skew results (validate via HPLC ≥95% purity) .
  • Resolution : Perform dose-response curves in triplicate under standardized conditions and compare with structurally validated analogs.

Q. How does this compound form coordination complexes, and what applications do these complexes have?

  • Synthesis : React with transition metals (e.g., Ni²⁺, Cu²⁺) in ethanol/water to form octahedral complexes. The morpholine nitrogen and ether oxygen act as bidentate ligands .
  • Applications :
    • Catalysis: Nickel complexes show activity in cross-coupling reactions.
    • Material Science: Luminescent properties in Cu(I) complexes for OLEDs .

Q. What advanced characterization techniques (X-ray crystallography, Hirshfeld analysis) reveal the solid-state behavior of this compound?

  • X-ray Crystallography :
    • Resolve bond lengths (C-I ≈ 2.10 Å) and dihedral angles between morpholine and phenyl rings.
    • For similar compounds, morpholine rings adopt chair conformations .
  • Hirshfeld Surface Analysis :
    • Quantify intermolecular interactions (e.g., H-bonding, halogen contacts). Iodine participates in C–H⋯I and I⋯π interactions, influencing crystal packing .

Methodological Guidance Table

Research AspectRecommended TechniquesKey ParametersReferences
SynthesisNucleophilic substitutionYield: 60–85%, Purity: HPLC ≥95%
Structural Analysis<sup>1</sup>H NMR, XRDδ 6.8–7.4 ppm (aromatic), C-I bond length
Computational StudyDFT (B3LYP/6-31G*)HOMO-LUMO gap, electrostatic potential maps
Coordination ChemistryUV-Vis, ESI-MSλmax shifts, metal-ligand stoichiometry

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Iodophenoxy)ethyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Iodophenoxy)ethyl]morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.